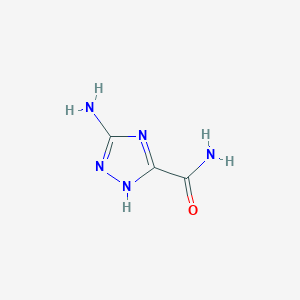

3-Amino-1H-1,2,4-triazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-1(9)2-6-3(5)8-7-2/h(H2,4,9)(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRNYWNYLIOMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60016-63-9 | |

| Record name | 5-amino-4H-1,2,4-triazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-1H-1,2,4-triazole-5-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-Amino-1H-1,2,4-triazole-5-carboxamide (ATc), a heterocyclic compound of significant interest in medicinal chemistry. We will explore its fundamental chemical and physical properties, spectroscopic profile, synthesis, and reactivity. The primary focus is on its critical role as the direct aglycone precursor to Ribavirin, a broad-spectrum antiviral agent. This document is structured to serve as a foundational resource, synthesizing established data with practical, field-proven insights to support research and development efforts in antiviral drug discovery and beyond.

Introduction & Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to act as a bioisostere for amide bonds. Compounds incorporating this five-membered heterocyclic ring exhibit a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.

Within this important class of molecules lies this compound (ATc). While a simple molecule, its importance is magnified by its role as a key synthetic intermediate for the production of Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), a guanosine analog effective against a range of RNA and DNA viruses.[1][2] Understanding the chemical behavior of ATc is therefore paramount for the efficient synthesis and development of Ribavirin and other novel nucleoside analogs.[3] The structure of ATc, featuring both an amino group and a carboxamide substituent on the triazole ring, presents unique characteristics of tautomerism, reactivity, and hydrogen bonding potential.

References

- 1. news-medical.net [news-medical.net]

- 2. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxamide

Introduction

3-Amino-1H-1,2,4-triazole-5-carboxamide is a pivotal heterocyclic compound, serving as a critical building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of therapeutic agents, most notably as a key intermediate in the production of broad-spectrum antiviral drugs like Ribavirin.[1] The inherent chemical functionalities of this triazole derivative—a primary amino group, a carboxamide moiety, and the triazole ring itself—offer multiple points for molecular modification, making it a versatile scaffold in drug discovery and development.

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound. It is intended for researchers, medicinal chemists, and process development scientists. The guide will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-proven experimental protocols, and offer insights into the practical considerations for each synthetic step.

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and scalable synthesis of this compound is a two-step process. This pathway commences with the formation of a carboxylic acid intermediate, which is subsequently esterified and then amidated to yield the final product. This approach is favored for its reliance on readily available starting materials and its amenability to large-scale production.

Step 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid

The initial step involves the cyclization of aminoguanidine with a dicarboxylic acid, typically oxalic acid, to form the triazole carboxylic acid core.

Reaction Scheme:

Figure 1: Synthesis of the triazole carboxylic acid intermediate.

Causality Behind Experimental Choices:

The use of aminoguanidine bicarbonate is advantageous due to its stability and ease of handling compared to other aminoguanidine salts.[2] Oxalic acid serves as the two-carbon source for the formation of the triazole ring, and using it in excess drives the reaction to completion. The presence of a base is crucial for neutralizing the hydrogencarbonate and facilitating the cyclization reaction.[2]

Experimental Protocol:

A detailed protocol for the synthesis of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid has been described in the literature.[2] The general procedure involves the reaction of aminoguanidine bicarbonate with an excess of oxalic acid in an aqueous basic solution.

-

Reaction Setup: To a solution of aminoguanidine bicarbonate in water, add a molar excess of oxalic acid.

-

Basification: Slowly add a solution of a suitable base, such as sodium hydroxide, while monitoring the pH.

-

Reaction Conditions: Heat the reaction mixture at reflux for several hours.

-

Work-up and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. The solid product is then collected by filtration, washed with cold water, and dried.

Step 2: Esterification of 5-Amino-1H-1,2,4-triazole-3-carboxylic Acid

The carboxylic acid is then converted to its methyl ester, which is a more reactive intermediate for the subsequent amidation step.

Reaction Scheme:

Figure 2: Esterification of the carboxylic acid intermediate.

Causality Behind Experimental Choices:

The use of thionyl chloride in methanol is a classic and highly effective method for the esterification of carboxylic acids.[3] Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then activates the carboxylic acid for nucleophilic attack by methanol. This method is generally high-yielding and proceeds under relatively mild conditions.

Experimental Protocol:

A representative procedure for the esterification of a similar triazole carboxylic acid is as follows, which can be adapted for 5-Amino-1H-1,2,4-triazole-3-carboxylic acid.[3]

-

Reaction Setup: Suspend the 5-Amino-1H-1,2,4-triazole-3-carboxylic acid in methanol at a low temperature (e.g., -10°C to 0°C).

-

Reagent Addition: Slowly add thionyl chloride dropwise to the suspension.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Isolation: Remove the solvent under reduced pressure. The resulting crude product, often obtained as a hydrochloride salt, can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Amidation of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate

The final step is the conversion of the methyl ester to the desired carboxamide through ammonolysis.

Reaction Scheme:

Figure 3: Final amidation step to yield the target compound.

Causality Behind Experimental Choices:

Ammonolysis is a direct and efficient method for converting esters to primary amides. Using a solution of ammonia in methanol provides a high concentration of the nucleophile (ammonia) and a suitable solvent for the reaction. The reaction is typically carried out in a sealed vessel to maintain the ammonia concentration and may require elevated temperatures to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: Dissolve or suspend Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate in a solution of ammonia in methanol in a sealed pressure vessel.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120°C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Alternative Synthesis Pathway: Microwave-Assisted Synthesis

An alternative and often more rapid approach to synthesizing related 3-amino-1,2,4-triazole derivatives involves microwave-assisted organic synthesis. This method can significantly reduce reaction times and improve yields. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized from N-guanidinosuccinimide and various amines under microwave irradiation.[5][6] This suggests that a similar strategy could potentially be developed for the synthesis of this compound.

Conceptual Reaction Scheme:

Figure 4: Conceptual microwave-assisted synthesis pathway.

This approach offers the potential for a more "green" and efficient synthesis, though it may require more specialized equipment and optimization of reaction conditions.[7]

Data Summary

| Step | Starting Materials | Key Reagents | Typical Conditions | Typical Yield | Reference |

| 1. Carboxylic Acid Formation | Aminoguanidine bicarbonate, Oxalic acid | Base (e.g., NaOH) | Reflux in water | Good | [2] |

| 2. Esterification | 5-Amino-1H-1,2,4-triazole-3-carboxylic acid | Thionyl chloride, Methanol | 0°C to RT | High | [3] |

| 3. Amidation | Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | Ammonia in Methanol | 80-120°C (sealed vessel) | Moderate to Good | [4] |

Conclusion

The synthesis of this compound is a well-established process that is crucial for the pharmaceutical industry. The two-step pathway involving the formation and subsequent functionalization of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid represents a robust and scalable method. For laboratory-scale synthesis and the exploration of new analogues, microwave-assisted methods present an attractive alternative. This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis of this important heterocyclic building block. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. 5-Amino-1,2,4-triazole-3-carboxylic acid | Alzchem Group [alzchem.com]

- 2. ijisrt.com [ijisrt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Introduction: The Versatility of the 3-Amino-1H-1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Biological Activity of 3-Amino-1H-1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique chemical properties, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and metal coordination, make it a privileged scaffold in drug design.[3] Among its derivatives, the 3-amino-1H-1,2,4-triazole core is of particular interest. This polyfunctional nucleophilic reagent allows for diverse substitutions, enabling the creation of vast chemical libraries with a wide spectrum of pharmacological activities.[4] These derivatives have been extensively investigated and have shown potent activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[5][6]

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 3-amino-1H-1,2,4-triazole derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery.

Part 1: Synthesis Strategies and Mechanistic Considerations

The synthetic accessibility of the 3-amino-1,2,4-triazole core is a key driver of its prevalence in drug discovery programs. A common and efficient approach involves the condensation of aminoguanidine with carboxylic acids or their derivatives.[4]

General Synthetic Workflow

The choice of synthetic pathway often depends on the desired substitution pattern and the reactivity of the starting materials. Microwave-assisted synthesis has emerged as a green and efficient method for accelerating these reactions.[4]

Below is a generalized workflow for the synthesis of substituted 3-amino-1,2,4-triazole derivatives.

Caption: Generalized synthetic routes to 3-amino-1,2,4-triazole derivatives.

Causality Behind Experimental Choices: The selection between Route A and Route B often depends on the availability and stability of the starting materials. Route A, using carboxylic acids, is a straightforward and "green" approach, particularly effective under microwave irradiation which significantly reduces reaction times.[4] Route B provides an alternative for when the corresponding nitrile is more accessible. Further functionalization, such as the formation of Schiff bases, is a common strategy to expand structural diversity and modulate biological activity.[7][8]

Part 2: Anticancer Activity

Derivatives of 3-amino-1,2,4-triazole are among the most extensively studied for their anticancer properties.[3][9] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[10][11]

Mechanism of Action: A Multi-Target Approach

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting enzymes crucial for cancer cell proliferation. For example, some derivatives function as aromatase inhibitors (like the approved drug Letrozole), which is a key target in hormone-dependent breast cancer.[12] Others have been shown to inhibit kinases, which are frequently overexpressed in cancerous tissues.[11] Mechanistic studies on promising compounds have demonstrated the ability to induce apoptosis and block the cell cycle in the G2/M phase in a dose-dependent manner.[10]

Structure-Activity Relationship (SAR) Insights

-

The 3-Amino Core: The presence of the 3-amino-1,2,4-triazole scaffold is often crucial for activity.[9]

-

Aromatic Substituents: The nature and position of substituents on aryl rings attached to the triazole core significantly influence potency. For instance, a 3-bromophenylamino moiety at the 3-position of the triazole has been shown to have a beneficial effect on activity against several cancer cell lines.[9]

-

Thione/Thiol Derivatives: The incorporation of a sulfur atom, creating 1,2,4-triazole-3-thione or -thiol derivatives, often enhances anticancer potency compared to the parent compounds.[3][11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative 3-amino-1,2,4-triazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8d | HCT116 (Colon) | 0.37 | [10] |

| 8d | Hela (Cervical) | 2.94 | [10] |

| 8d | PC-3 (Prostate) | 31.31 | [10] |

| 7d | Hela (Cervical) | <12 | [12] |

| 10a | Hela (Cervical) | <12 | [12] |

| Compound 6 | MCF7 (Breast) | <10 | [13] |

| Compound 7 | HepG2 (Liver) | <10 | [13] |

Note: Lower IC50 values indicate higher potency.

Part 3: Antimicrobial and Antifungal Activity

The global rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[14] The 1,2,4-triazole scaffold is a key component in several clinically used antifungal drugs (e.g., Fluconazole, Itraconazole) and is a promising core for developing novel antibacterial agents.[1][15]

Mechanism of Action: Targeting Essential Pathways

-

Antifungal: The primary mechanism for many triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16][17] Molecular docking studies have shown that 1,2,4-triazole derivatives can exhibit a strong binding affinity to CYP51.[16][18]

-

Antibacterial: The antibacterial mechanism can be more varied. Some derivatives are thought to inhibit the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan.[17] Others, when combined with existing antibiotics like norfloxacin, show synergistic effects, suggesting they may overcome resistance mechanisms.[5]

Quantitative Data: Antimicrobial Efficacy

The following table presents the minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) for selected derivatives.

| Compound ID | Pathogen | MIC / EC50 (µg/mL) | Standard Drug | Reference |

| Compound 4a | Aspergillus versicolor | Potent (6-45x > standard) | Ketoconazole | [17] |

| Compound 4b | Aspergillus niger | Potent (6-45x > standard) | Ketoconazole | [17] |

| Compound 8k | Physalospora piricola | 10.126 (EC50) | Mefentrifluconazole (14.433) | [16][18] |

| Compound 8d | Physalospora piricola | 10.808 (EC50) | Mefentrifluconazole (14.433) | [16][18] |

| Compound 36 | Staphylococcus aureus | 0.264 (mM) | Ampicillin | [14] |

Note: Lower MIC/EC50 values indicate higher potency.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections describe a standard synthesis and a key biological assay.

Protocol 1: Microwave-Assisted Synthesis of a 5-Aryl-3-amino-1,2,4-triazole Derivative

Causality: This protocol utilizes microwave irradiation to promote a green and efficient condensation reaction, significantly reducing reaction time and often improving yields compared to conventional heating.[4]

Objective: To synthesize a 5-substituted-3-amino-1,2,4-triazole.

Materials:

-

Substituted carboxylic acid (1.0 mmol)

-

Aminoguanidine bicarbonate (1.1 mmol)

-

p-Toluenesulfonic acid (catalytic amount)

-

Ethanol (5 mL)

-

Microwave synthesis vial (10 mL)

-

Microwave reactor

Procedure:

-

Combine the carboxylic acid, aminoguanidine bicarbonate, and p-toluenesulfonic acid in a 10 mL microwave synthesis vial.

-

Add 5 mL of ethanol and seal the vial.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 120°C for 20-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry it.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure 5-substituted-3-amino-1,2,4-triazole.

-

Validation: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][16]

Protocol 2: MTT Assay for In Vitro Anticancer Activity

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of a compound's cytotoxicity.[12]

Objective: To determine the IC50 value of a synthesized derivative against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., Hela, MCF-7)[12]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized 3-amino-1,2,4-triazole derivative

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 3-amino-1H-1,2,4-triazole scaffold is a cornerstone in the development of new therapeutic agents. Its synthetic tractability and diverse biological profile, particularly in oncology and infectious diseases, ensure its continued relevance.[1][5] Future research will likely focus on creating hybrid molecules that combine the triazole core with other pharmacophores to achieve multi-target activity and overcome drug resistance.[5] Advanced computational methods, such as molecular docking and in silico screening, will further guide the rational design of next-generation derivatives with enhanced potency and selectivity.[12][17] The insights and protocols presented in this guide offer a solid foundation for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-amino-1H-1,2,4-triazole-5-carboxamide: A Technical Guide for Drug Development Professionals

Introduction

3-amino-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a triazole ring substituted with both an amino group and a carboxamide moiety, presents a unique scaffold for the design of novel therapeutic agents. The arrangement of hydrogen bond donors and acceptors, coupled with the aromatic nature of the triazole ring, makes it a prime candidate for interacting with biological targets. Accurate and comprehensive structural elucidation is the cornerstone of any drug discovery program, ensuring the identity, purity, and stability of the lead compound. This guide provides an in-depth exploration of the spectroscopic techniques required to unequivocally characterize this compound, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Tautomerism

Before delving into the spectroscopic data, it is crucial to consider the structural features of this compound. The compound consists of a five-membered 1,2,4-triazole ring, which is aromatic. It is substituted with a primary amino group (-NH₂) at position 3 and a primary carboxamide group (-CONH₂) at position 5. A key consideration for 1,2,4-triazoles is the potential for annular prototropic tautomerism, where the proton on the ring nitrogen can migrate between the available nitrogen atoms.[1] For this specific molecule, the proton is depicted on the N1 nitrogen, but its exact location and potential for exchange can influence the spectroscopic signatures, particularly in NMR.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Rationale for Experimental Choices: A polar, aprotic solvent such as DMSO-d₆ is the solvent of choice. Its ability to dissolve the polar analyte and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons (N-H) from the amino, amide, and triazole ring groups, which would be lost in protic solvents like D₂O.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-14 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including those on nitrogen.

-

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Broad Singlet | 1H | N(1)-H | The triazole ring N-H proton is acidic and often appears as a broad signal at a very downfield chemical shift due to hydrogen bonding and its position within an aromatic system.[2] |

| ~7.5 - 8.0 | Broad Singlet | 1H | -CONHH (a) | Amide protons are diastereotopic and can appear as two distinct signals. They are deshielded by the adjacent carbonyl group and exhibit broadness due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. |

| ~7.0 - 7.5 | Broad Singlet | 1H | -CONHH (b) | The second amide proton, often with a slightly different chemical shift from the first. |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ | Protons of the primary amino group are typically less deshielded than amide protons and appear as a broad singlet due to exchange and quadrupolar effects.[2] |

Note: The exact chemical shifts can be influenced by concentration and temperature due to changes in hydrogen bonding.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: A standard proton-decoupled ¹³C experiment provides a single peak for each unique carbon atom, simplifying the spectrum. A longer relaxation delay is often necessary for non-protonated carbons (like C3 and C5) which tend to have longer relaxation times.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: 100 MHz (for a 400 MHz ¹H spectrometer).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 5-10 seconds.

-

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C =O | The carboxamide carbonyl carbon is highly deshielded and appears in the typical range for amides. |

| ~157 - 160 | C -3 | This carbon is attached to three nitrogen atoms (two in the ring, one in the amino group), resulting in a significant downfield shift.[2] |

| ~150 - 155 | C -5 | This carbon is attached to two ring nitrogens and the carboxamide carbon, also placing it in a very deshielded region of the spectrum.[3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: A standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted FT-IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric & symmetric, -NH₂) | Primary amines and amides show two distinct N-H stretching bands in this region.[4][5][6] The amino and amide N-H stretches will likely overlap. |

| 3250 - 3100 | Medium-Strong, Broad | N-H stretch (amide & triazole ring) | Hydrogen-bonded N-H groups give rise to broad absorption bands in this region. |

| ~1680 - 1660 | Strong | C=O stretch (Amide I band) | This is a very characteristic and intense absorption for the carbonyl group in a primary amide.[4][6] |

| ~1640 - 1600 | Medium | N-H bend (Amide II band and -NH₂ scissoring) | The bending vibrations of the primary amino group and the N-H bond of the amide contribute to absorption in this region.[7] |

| 1450 - 1350 | Medium | C-N stretch and ring vibrations | Vibrations associated with the triazole ring and C-N bonds appear in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable structural information.

Rationale for Experimental Choices: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: An ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer for high-resolution measurements.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

MS/MS: If desired, the [M+H]⁺ ion can be isolated and fragmented using collision-induced dissociation (CID) to study its fragmentation pathways.

-

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₃H₅N₅O

-

Monoisotopic Mass: 127.050 g/mol

-

Expected [M+H]⁺ (HRMS): 128.057 g/mol

Predicted Fragmentation Pattern: Nitrogen-containing heterocycles often undergo characteristic fragmentation patterns, including ring cleavage and the loss of small neutral molecules.[8]

-

Loss of NH₃ (ammonia): A potential fragmentation pathway from the amino group.

-

Loss of H₂NCO (isocyanic acid): Fragmentation of the carboxamide side chain.

-

Ring Cleavage: The triazole ring can fragment, leading to the loss of molecules like N₂ or HCN.

Caption: A workflow for the comprehensive spectroscopic analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or water. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Scan Range: 200 - 400 nm.

-

Blank: Use the pure solvent as a blank for baseline correction.

-

Predicted UV-Vis Data: The 1,2,4-triazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions.[9][10] The presence of the amino and carboxamide groups, which are auxochromes, will influence the position and intensity of the absorption maximum (λ_max). A λ_max is expected in the range of 210-240 nm, characteristic of the triazole ring system.[9][11]

Conclusion

The multi-technique spectroscopic approach detailed in this guide provides a robust and self-validating system for the characterization of this compound. By integrating data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers and drug development professionals can confidently confirm the structure, verify the purity, and establish a comprehensive analytical profile for this important chemical entity. This foundational knowledge is indispensable for advancing a compound through the rigorous stages of preclinical and clinical development.

References

- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Novel derivatives of 3-amino-1H-1,2,4-triazole-5-carboxamide

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Novel 3-Amino-1H-1,2,4-triazole-5-carboxamide Derivatives

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs. This guide focuses on a specific, highly versatile derivative: this compound. This core structure, the aglycon of the broad-spectrum antiviral agent Ribavirin, possesses unique physicochemical properties that make it an exceptional starting point for the development of novel therapeutic agents. Its ability to engage in multiple hydrogen bonds and act as a bioisostere for natural purines allows for potent interactions with a wide range of biological targets. This document provides a comprehensive overview for researchers and drug development professionals, detailing synthetic strategies for derivatization, robust protocols for biological evaluation against viral, cancerous, and fungal targets, and a discussion of the critical structure-activity relationships that govern efficacy.

Chapter 1: The 1,2,4-Triazole-Carboxamide Core: A Foundation for Drug Discovery

Physicochemical Properties and Significance

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This arrangement confers a high degree of aromatic stability, metabolic resistance, and a unique electronic profile. The ring system is polar and capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites and receptors.[1] Its rigid planar structure often serves as a scaffold to orient appended functional groups in a precise three-dimensional arrangement for optimal target interaction. These characteristics have been exploited in drugs across various therapeutic areas, including antifungal, antiviral, anticancer, and anticonvulsant agents.[1][2]

The 3-Amino-5-Carboxamide Moiety: A Bioisosteric Advantage

The specific substitution pattern of a 3-amino group and a 5-carboxamide group on the 1,2,4-triazole core is of profound biological importance. This arrangement closely mimics natural purine nucleosides like guanosine and adenosine.[3] The carboxamide group is a particularly crucial feature, identified as an essential binding site for some viral enzymes.[4] The combination of the triazole ring and the carboxamide allows the molecule to act as a substrate mimic, interfering with key metabolic pathways necessary for pathogen replication or cancer cell proliferation.

Foundational Paradigm: Ribavirin and its Mechanisms of Action

The most prominent example showcasing the potential of this scaffold is Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide). Discovered over four decades ago, it remains a critical drug for treating infections like Hepatitis C (HCV) and Respiratory Syncytial Virus (RSV).[3][5][6] Understanding Ribavirin's multifaceted mechanism provides a validated blueprint for designing novel derivatives.

Ribavirin exerts its antiviral effects through several proposed mechanisms:

-

IMPDH Inhibition: Once inside the cell, Ribavirin is phosphorylated to Ribavirin monophosphate (RMP). RMP is a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine triphosphate (GTP).[7][8][9] Depletion of intracellular GTP pools starves the virus of a critical building block for nucleic acid synthesis.

-

RNA Polymerase Inhibition: Ribavirin triphosphate (RTP) can compete with ATP and GTP, directly inhibiting viral RNA-dependent RNA polymerase (RdRp) in some viruses.[9]

-

RNA Mutagenesis: RTP can be incorporated into nascent viral RNA, acting as a mutagen. Its ambiguous base-pairing properties lead to an accumulation of mutations in the viral genome, a phenomenon known as "error catastrophe," resulting in non-viable viral progeny.[5][9]

-

Immunomodulation: Ribavirin can shift the immune response from a Th2 (pro-viral) to a Th1 (antiviral) phenotype, enhancing the host's ability to clear the infection.[5]

By removing the ribose sugar, we are left with the core this compound aglycon. While this modification often reduces antiviral potency compared to the parent nucleoside, the aglycon itself and its derivatives have shown significant potential in other areas, particularly as anticancer and antimicrobial agents, making it a rich field for exploration.[10][11][12]

Chapter 2: Synthetic Strategies for Derivatization

The chemical tractability of the this compound scaffold allows for derivatization at three primary sites: the 3-amino group, the 5-carboxamide group, and the triazole ring nitrogens.

Foundational Synthesis of the Core Scaffold

A common and efficient method for synthesizing the core scaffold involves the condensation of aminoguanidine with a dicarbonyl compound or its equivalent, followed by cyclization. Two complementary pathways can be employed depending on the desired intermediates and reaction conditions.[13]

Objective: To synthesize the core heterocyclic system. This protocol is based on established methods for forming 5-substituted 3-amino-1,2,4-triazoles.[14]

Materials:

-

Aminoguanidine hydrochloride

-

Diethyl oxalate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute Ethanol

-

Ammonia (aqueous or methanolic solution)

-

Hydrochloric acid (for pH adjustment)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Preparation of the Intermediate. In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add aminoguanidine hydrochloride and diethyl oxalate in equimolar amounts.

-

Step 2: Cyclization. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The basic conditions facilitate the initial condensation between the aminoguanidine and one of the ester groups of diethyl oxalate, followed by an intramolecular cyclization to form the triazole ring.

-

Step 3: Isolation of the Ester Precursor. After cooling, neutralize the mixture carefully with hydrochloric acid to precipitate the ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate intermediate. Filter the solid, wash with cold ethanol, and dry.

-

Step 4: Aminolysis. Suspend the dried ester intermediate in a sealed pressure vessel with an excess of methanolic or aqueous ammonia. Heat the mixture at 80-100°C for 12-24 hours. Causality: The ammonia acts as a nucleophile, displacing the ethoxy group from the ester to form the primary carboxamide.

-

Step 5: Purification. Cool the vessel, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Derivatization Strategies

Once the core is synthesized, a library of novel compounds can be generated.

-

Strategy 1: N-Substitution on the 3-Amino Group: The primary amino group is a versatile handle for introducing diversity. It can undergo acylation with various acid chlorides or anhydrides, reductive amination with aldehydes, or be used to form Schiff bases. This allows for the exploration of how steric and electronic properties at this position affect target binding.[15]

-

Strategy 2: Derivatization of the 5-Carboxamide: The amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to generate a library of N-substituted carboxamides. This is a proven strategy for modulating solubility and potency.[16][17]

-

Strategy 3: Substitution on the Triazole Ring (N1, N2, or N4): The triazole ring nitrogens can be alkylated or arylated under basic conditions using appropriate halides. This can significantly alter the molecule's overall lipophilicity and hydrogen bonding capacity. Positional isomers are common and require careful chromatographic separation and structural elucidation by NMR.[10]

General Experimental Workflow

The overall process from design to a fully characterized compound follows a logical sequence.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. news-medical.net [news-medical.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. academic.oup.com [academic.oup.com]

- 6. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and antiviral activity of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments [mdpi.com]

- 17. researchgate.net [researchgate.net]

The 3-Amino-1H-1,2,4-triazole-5-carboxamide Scaffold: A Lode Star in Modern Pharmacophore Design

Abstract

The 3-amino-1H-1,2,4-triazole-5-carboxamide core represents a uniquely privileged pharmacophore in contemporary drug discovery. Its inherent structural rigidity, coupled with a rich array of hydrogen bond donors and acceptors, renders it a versatile scaffold for engaging a multitude of biological targets. This in-depth technical guide explores the fundamental pharmacophoric features of this triazole carboxamide core, its synthetic accessibility, and its successful application in the development of potent antiviral and anticancer agents. Through a detailed examination of its structure-activity relationships, key experimental protocols, and the archetypal antiviral drug, Ribavirin, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to leveraging this powerful molecular framework.

Deconstructing the Pharmacophore: The Molecular Architecture of Biological Activity

The this compound scaffold is a five-membered heterocyclic ring system characterized by three nitrogen atoms and two carbon atoms, with an amino group at the 3-position and a carboxamide group at the 5-position. This specific arrangement of functional groups bestows upon the molecule a distinct set of physicochemical properties that are pivotal to its biological activity.

Key Pharmacophoric Features:

-

Hydrogen Bonding Hub: The scaffold is replete with hydrogen bond donors (the amino group and the carboxamide NH) and acceptors (the triazole nitrogens and the carboxamide carbonyl oxygen). This dense arrangement of hydrogen bonding capabilities allows for multifaceted and high-affinity interactions with the amino acid residues within a protein's active site.

-

Bioisosteric Mimicry: The 1,2,4-triazole ring is a well-established bioisostere of an amide bond, offering improved metabolic stability and pharmacokinetic properties compared to peptide-based molecules.[1][2] The carboxamide group can also mimic the side chains of amino acids like asparagine or glutamine.

-

Planar Core for π-Stacking: The planar nature of the triazole ring facilitates favorable π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target protein.

-

Dipole Moment: The strategic placement of nitrogen atoms and the carboxamide group creates a significant dipole moment, which can contribute to strong and directional interactions within a binding pocket.

Caption: Key pharmacophoric features of the this compound scaffold.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the this compound core and its derivatives is well-documented, with several efficient routes available to medicinal chemists. A common and versatile approach involves the cyclization of a guanidino-containing intermediate.

Protocol: Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

This protocol, adapted from Dolzhenko et al., outlines a microwave-assisted synthesis that is efficient for a range of amine nucleophiles.[3]

Step 1: Synthesis of N-guanidinosuccinimide

-

A mixture of succinic anhydride (1.0 g, 10 mmol) and aminoguanidine hydrochloride (1.1 g, 10 mmol) in pyridine (20 mL) is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield N-guanidinosuccinimide.

Causality: The initial reaction is a condensation between the anhydride and the aminoguanidine. Pyridine acts as a basic catalyst to facilitate the reaction and also serves as the solvent. Refluxing provides the necessary energy to drive the reaction to completion.

Step 2: Microwave-Assisted Aminolysis and Cyclization

-

A mixture of N-guanidinosuccinimide (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in a suitable solvent (e.g., ethanol, 2 mL) is placed in a sealed microwave vial.

-

The reaction mixture is irradiated in a microwave reactor at a set temperature (typically 120-150 °C) for a specified time (15-60 minutes).

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the target N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.

Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the rate of the nucleophilic ring-opening of the succinimide by the amine, followed by the intramolecular cyclization to form the stable 1,2,4-triazole ring. The use of a sealed vial allows the reaction to be performed at temperatures above the boiling point of the solvent, further increasing the reaction rate.

Caption: General workflow for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

A Paragon of the Pharmacophore: Ribavirin, the Broad-Spectrum Antiviral

The most prominent exemplar of the this compound pharmacophore is the broad-spectrum antiviral drug, Ribavirin. In Ribavirin, the triazole carboxamide core is N-glycosylated with a ribofuranose moiety.

Ribavirin exhibits activity against a wide range of RNA and DNA viruses.[4] Its multifaceted mechanism of action is a testament to the versatility of its core pharmacophore. The proposed mechanisms include:

-

Inhibition of Viral RNA Polymerase: The triphosphate form of Ribavirin can be incorporated into the growing viral RNA chain, leading to chain termination.

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication.

-

Induction of Viral Mutagenesis: The incorporation of Ribavirin triphosphate into the viral genome can lead to an increased mutation rate, a phenomenon known as "error catastrophe," which results in non-viable viral progeny.[5]

-

Immunomodulation: Ribavirin can modulate the host immune response, shifting it towards a Th1 phenotype, which is more effective at clearing viral infections.[5]

The ability of the this compound core to mimic the natural purine nucleosides is central to its antiviral activity. The hydrogen bonding pattern of the amino and carboxamide groups, along with the triazole ring, allows it to be recognized by viral polymerases.

Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity

The this compound scaffold provides a robust platform for SAR exploration. Modifications at the amino group, the carboxamide, and the triazole ring nitrogens can profoundly impact biological activity and target selectivity.

A study on 5-amino-1,2,3-triazole-4-carboxamide derivatives as anti-trypanosomal agents provides valuable insights that can be extrapolated to the 1,2,4-triazole isomer.[6]

| Compound | R1 | R2 | pEC50 (T. cruzi) |

| 1 | 4-morpholinobenzyl | 3-methoxyphenyl | >6.0 |

| 2 | 4-morpholinobenzyl | Phenyl | 5.8 |

| 3 | 4-morpholinobenzyl | 4-fluorophenyl | 5.9 |

| 4 | 4-morpholinobenzyl | 2-pyridyl | 5.5 |

| 5 | 4-(piperidin-1-yl)benzyl | 3-methoxyphenyl | >6.0 |

| 6 | 4-(pyrrolidin-1-yl)benzyl | 3-methoxyphenyl | >6.0 |

Data adapted from Brand et al.[6]

Key SAR Insights:

-

Amide Substitution (R2): The nature of the substituent on the carboxamide nitrogen is critical for activity. Aromatic and heteroaromatic groups are generally favored. The presence of a methoxy group at the meta-position of a phenyl ring, as in compound 1 , consistently leads to high potency, suggesting a specific interaction in the binding pocket.

-

N-1 Substitution (R1): Large, flexible substituents at the N-1 position of the triazole ring are well-tolerated and can be optimized to enhance pharmacokinetic properties. The 4-morpholinobenzyl group is a recurrent motif in potent compounds.

-

The Amino Group: The 3-amino group is often crucial for activity, likely participating in key hydrogen bonding interactions with the target protein. Its removal or substitution with a non-hydrogen bonding group typically leads to a significant loss of potency.[1]

Biological Evaluation: From In Vitro Screening to Mechanistic Insights

The evaluation of compounds bearing the this compound pharmacophore is guided by their intended therapeutic application. For anticancer drug candidates, cytotoxicity and proliferation assays are fundamental primary screens.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The this compound pharmacophore continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven success in antiviral and anticancer drug development underscores its significance. Future research will likely focus on:

-

Scaffold Hopping and Bioisosteric Replacement: Exploring novel heterocyclic cores that can mimic the pharmacophoric features of the this compound scaffold to access new chemical space and intellectual property.

-

Targeted Drug Delivery: Conjugating this pharmacophore to targeting moieties to enhance its delivery to specific tissues or cell types, thereby improving efficacy and reducing off-target toxicity.

-

Fragment-Based Drug Discovery: Utilizing the this compound core as a starting point in fragment-based screening campaigns to identify novel binders for a wide range of biological targets.

References

- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. US20170057978A1 - Anti-viral compounds, pharmaceutical compositions, and methods of use thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsdronline.com [ijpsdronline.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Amino-1,2,4-triazole Analogs

Foreword: The Enduring Versatility of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, a five-membered heterocyclic scaffold renowned for its metabolic stability, favorable solubility profile, and capacity for hydrogen bonding.[1][2] Within this family, the 3-amino-1,2,4-triazole core has emerged as a particularly "privileged" structure. Its journey began with the non-selective herbicide Amitrole (3-amino-1,2,4-triazole itself), a compound known to inhibit histidine biosynthesis in plants and catalase in various organisms.[3][4][5] However, the true potential of this scaffold was unlocked through synthetic modification, revealing a remarkable breadth of pharmacological activities. Derivatives have shown potent efficacy as anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents.[1][6]

This guide eschews a simple recitation of facts. Instead, it is structured to provide drug development professionals with a deep, mechanistic understanding of why certain structural modifications to the 3-amino-1,2,4-triazole core lead to specific biological outcomes. We will dissect the molecule, position by position, to illuminate the causal relationships that govern its structure-activity relationship (SAR), empowering researchers to design more potent, selective, and effective therapeutic agents.

The Architectural Blueprint: Core SAR Principles of the 3-Amino-1,2,4-triazole Scaffold

The biological activity of 3-amino-1,2,4-triazole analogs is not monolithic; it is a finely tuned outcome of the electronic and steric properties of substituents at four key positions: the C3-amino group, the C5 position, and the N1 and N4 ring nitrogens. Understanding the influence of modifications at these sites is fundamental to rational drug design.

The C3-Amino Group: A Locus of Interaction and Modification

The exocyclic amino group at the C3 position is a critical pharmacophoric feature. Its primary amine nature allows it to act as a hydrogen bond donor, a crucial interaction for binding to many biological targets. The SAR at this position is largely driven by its derivatization:

-

Unaltered Amino Group: The free amino group is essential for certain activities. For instance, in many anticancer applications, this group is a key interacting moiety.[7]

-

Substituted Amines: Replacing one of the hydrogens with an aryl group can be highly beneficial. A clear example is the marked increase in anticancer activity when a 3-bromophenylamino moiety is introduced at this position, a substitution that enhances binding affinity in target pockets.[7][8]

-

Schiff Bases: Condensation with aldehydes to form Schiff bases is a common strategy. This modification can enhance lipophilicity, potentially improving cell membrane permeability. The nature of the aromatic aldehyde used for the Schiff base introduces another layer of SAR, with electron-withdrawing groups often favoring antibacterial activity.[9]

The C5 Position: The Gateway to Diversity and Selectivity

The C5 position is the most frequently modified site for generating diverse chemical libraries. The substituent at this position often dictates the compound's primary biological activity and selectivity.

-

Aryl and Heteroaryl Groups: The introduction of aromatic or heteroaromatic rings is a dominant strategy. These groups can engage in π-π stacking, hydrophobic, and van der Waals interactions within target proteins. The substitution pattern on these rings is a key determinant of potency. For example, in anticancer analogs, a 5-aryl group is often a prerequisite for activity.[7] In antifungal agents targeting 14α-demethylase (CYP51), the C5 substituent plays a role in orienting the molecule within the enzyme's active site.[10]

-

Alkyl and Cycloalkyl Groups: Simple alkyl or cycloalkyl groups can also confer significant activity. These are particularly relevant in the development of herbicides and compounds targeting enzymes where a hydrophobic pocket must be filled.[11]

-

Mercapto/Thione Derivatives: The presence of a thiol group (or its tautomeric thione form) at C5 is a hallmark of many antimicrobial 1,2,4-triazoles.[6][12] This sulfur-containing moiety can act as a metal chelator, potentially disrupting metalloenzyme function in microbes.

The N1 and N4 Positions: Modulators of Physicochemical Properties

Substitution at the ring nitrogens, particularly N1 and N4, primarily influences the molecule's overall physicochemical properties, such as solubility, pKa, and spatial conformation.

-

N4-Substitution: The N4 position is frequently substituted, often with amino groups that can be further derivatized. 4-amino-1,2,4-triazole-3-thiol derivatives are a well-studied class where modifications to the 4-amino group significantly impact antimicrobial profiles.[9] For example, electron-donating groups on a benzylideneamino moiety at the N4 position tend to enhance antifungal properties.[9]

-

N1-Substitution: While less common than C5 or N4 modification, N1 substitution can be used to fine-tune activity. In the development of somatostatin receptor-4 (SST₄) agonists, for instance, attaching an aminoalkyl group to the N4 position was found to be crucial for high affinity, while the N1 position remained unsubstituted.[13]

The interplay between these positions is complex. A bulky group at C5 may sterically hinder substitutions at N1, and the electronic nature of the C5 substituent will influence the nucleophilicity of the ring nitrogens. A holistic design approach is therefore essential.

Diagram: General SAR Model for 3-Amino-1,2,4-triazole Analogs

Caption: Key positions on the 3-amino-1,2,4-triazole scaffold influencing biological activity.

SAR in Action: Tailoring Analogs for Specific Therapeutic Outcomes

The true power of the 3-amino-1,2,4-triazole scaffold is realized when these core principles are applied to develop agents for specific diseases. The SAR profile shifts depending on the biological target.

Anticancer Activity

1,2,4-triazole derivatives are prominent in oncology, with FDA-approved drugs like Letrozole and Anastrozole targeting aromatase.[14] For novel cytotoxic agents based on the 3-amino-1,2,4-triazole core, several SAR trends are evident:

-

Key Moieties: The 3-amino-1,2,4-triazole core is often indispensable for activity.[7] A 5-aryl group is a common feature, and a substituted phenylamino group at the C3 position often enhances potency.[7][8]

-

Mechanism of Action: Some analogs function as tubulin polymerization inhibitors, inducing cell cycle arrest at the G2/M phase.[8] Others exhibit anti-angiogenic properties.[7]

-

Example: Compounds bearing a 3-bromophenylamino group at C3 and an aryl group at C5 have shown promising dual anticancer and anti-angiogenic activity.[7] Another study found that 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives displayed potent antiproliferative activity against several cancer cell lines, including HCT116 and Hela.[15]

Antimicrobial and Antifungal Activity

The scaffold is a frequent component of antimicrobial agents. The SAR for this class often revolves around the inclusion of specific functional groups that are toxic to microbial cells.

-

Key Moieties: A 5-mercapto (-SH) group is a recurring feature, as is a 4-amino group.[6][9] The incorporation of sulfonamide moieties has also been shown to produce compounds with significant antifungal and antibacterial activity.[6]

-

Mechanism of Action: For antifungal agents, a primary target is often sterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane integrity.[10] The triazole ring, particularly one of its nitrogen atoms, coordinates with the heme iron atom in the enzyme's active site, inhibiting its function.

-

Example: A series of 1,2,4-triazole derivatives containing amino acid fragments were found to have broad-spectrum fungicidal activities, with some exhibiting exceptional potency against Physalospora piricola by binding strongly to CYP51.[10][16]

Enzyme Inhibition

Beyond oncology and infectious diseases, 3-amino-1,2,4-triazole analogs are effective inhibitors of a wide range of enzymes.

-

Histidine Biosynthesis: The parent compound, Amitrole, is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, a key enzyme in histidine biosynthesis.[3][4] This mechanism is exploited in microbiology, where 3-AT is used in yeast two-hybrid systems to select for high levels of reporter gene expression.[3][17]

-

Cholinesterases and Glucosidases: Derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications in treating Alzheimer's disease and diabetes.[18]

-

Catalase: 3-amino-1,2,4-triazole is a well-documented inhibitor of catalase, where it binds covalently to the active site.[5][19]

From Theory to Practice: Experimental Workflows

Synthesizing and evaluating new analogs is the ultimate test of any SAR model. The following protocols provide a validated framework for these critical steps.

Experimental Protocol: General Synthesis of 5-Aryl-3-amino-1,2,4-triazole Analogs

This protocol outlines a common and reliable method for synthesizing the triazole core via the condensation of an aromatic carboxylic acid with aminoguanidine.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid (if necessary): In a round-bottom flask, dissolve the desired substituted carboxylic acid (1.0 eq) in an appropriate solvent (e.g., phosphorus oxychloride). Stir at reflux for 2-4 hours to form the acid chloride. Remove the excess solvent under reduced pressure.

-

Condensation Reaction: Dissolve aminoguanidine bicarbonate or hydrochloride (1.1 eq) in a suitable solvent like pyridine or DMF.

-

Cyclization: Slowly add the activated carboxylic acid derivative (or the carboxylic acid directly if using a high-boiling solvent and acid catalysis) to the aminoguanidine solution.[1]

-

Heating: Heat the reaction mixture under reflux for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any inorganic impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-substituted-3-amino-1,2,4-triazole.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Diagram: General Synthesis Workflow

Caption: A streamlined workflow for the synthesis of 5-aryl-3-amino-1,2,4-triazole analogs.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., murine melanoma B16F10) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.[20] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of the synthesized triazole analogs in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Fluorouracil).[15]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Quantitative Data Summary

The following table summarizes key SAR findings from various studies, providing a quick reference for researchers.

| Position on Triazole Ring | Substituent Type | Effect on Activity | Therapeutic Area | Reference(s) |

| C3-Amino | 3-Bromophenylamino | Beneficial effect, increased potency | Anticancer | [7][8] |

| C3-Amino | Schiff Base Formation | Increased lipophilicity, modulates activity | Antimicrobial | [9] |

| C5 | Aryl Group | Often crucial for high potency | Anticancer | [7] |

| C5 | Mercapto/Thione Group | Confers potent activity | Antimicrobial, Antifungal | [6][12] |

| C4-Amino | Benzylideneamino with EWG* | Favors antibacterial activity | Antibacterial | [9] |

| C4-Amino | Benzylideneamino with EDG** | Enhances antifungal activity | Antifungal | [9] |

| - | Incorporation of Amino Acid | Broad-spectrum fungicidal activity | Antifungal | [10][16] |

| C3 | Alkylsulfanyl | Potent antiproliferative activity | Anticancer | [15] |

*EWG: Electron-Withdrawing Group **EDG: Electron-Donating Group

Conclusion and Future Perspectives

The 3-amino-1,2,4-triazole scaffold is a testament to the power of synthetic chemistry to transform a simple heterocycle into a foundation for diverse and potent therapeutic agents. The structure-activity relationships discussed herein demonstrate that rational, targeted modifications to the C3, C5, and N4 positions can effectively steer the biological activity profile towards anticancer, antimicrobial, or specific enzyme inhibitory functions.

Future research will likely focus on creating hybrid molecules that combine the 1,2,4-triazole core with other known pharmacophores to achieve synergistic effects or novel mechanisms of action. The development of derivatives with improved pharmacokinetic profiles and reduced off-target effects remains a key challenge. As our understanding of biological targets deepens, the insights from SAR studies will continue to be invaluable, guiding the next generation of 3-amino-1,2,4-triazole-based therapeutics from the bench to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 4. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]

- 12. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]